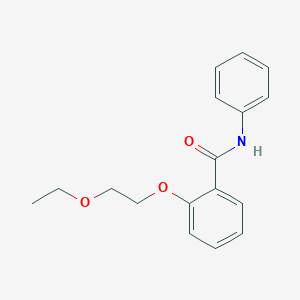

2-(2-ethoxyethoxy)-N-phenylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry

The benzamide moiety, characterized by a benzene (B151609) ring attached to an amide group, is a cornerstone in drug design and development. Its prevalence in bioactive compounds stems from its ability to form key hydrogen bonds and engage in various non-covalent interactions with biological targets. researchgate.netnih.gov This versatile scaffold is found in a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties. researchgate.net The structural simplicity of the benzamide core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.

Historical Context of N-Phenylbenzamide Research

The N-phenylbenzamide core, also known as benzanilide, has been a subject of chemical synthesis and investigation for over a century. wikipedia.org Historically, research focused on the synthesis and fundamental chemical properties of these compounds. wikipedia.org However, in recent decades, the focus has shifted towards their potential biological applications. Scientists have explored N-phenylbenzamide derivatives as inhibitors of various enzymes and receptors. For instance, certain N-phenylbenzamides have been investigated for their potent inhibitory activity against the mitochondrial permeability transition pore (PTP), a target implicated in several diseases. nih.gov Furthermore, research has demonstrated the potential of N-phenylbenzamide derivatives as antiviral agents, specifically as inhibitors of Enterovirus 71. nih.gov

Current State of Academic Research on 2-(2-ethoxyethoxy)-N-phenylbenzamide and Related Structures

Currently, specific academic research focusing solely on this compound is limited in the public domain. However, extensive research on related N-phenylbenzamide structures provides a foundation for understanding its potential. Studies on N-phenylbenzamides with substitutions at the 2-position of the benzoyl ring are common. For example, the synthesis and characterization of various 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives have been reported, highlighting the chemical accessibility of such compounds. researchgate.net Research into N-phenylbenzamides targeting kinetoplastid parasites has also explored modifications on the benzamide ring, although with different substituents. nih.govacs.org The collective body of research on these related structures suggests that the introduction of an ethoxyethoxy group at the 2-position could modulate the compound's biological activity and pharmacokinetic profile. Further investigation is warranted to elucidate the specific properties and potential applications of this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

2-(2-ethoxyethoxy)-N-phenylbenzamide |

InChI |

InChI=1S/C17H19NO3/c1-2-20-12-13-21-16-11-7-6-10-15(16)17(19)18-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19) |

InChI Key |

BOZQLVAASMYIJI-UHFFFAOYSA-N |

SMILES |

CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Ethoxyethoxy N Phenylbenzamide and Its Analogues

Established Synthetic Pathways for N-Phenylbenzamide Core Structures

The N-phenylbenzamide scaffold is a common motif in medicinal chemistry and materials science. researchgate.netnih.gov Consequently, numerous methods for its synthesis have been developed, ranging from classical condensation reactions to advanced metal-catalyzed couplings.

The creation of the amide bond is one of the most fundamental and frequently performed reactions in organic synthesis. unimi.it The most common approach involves the reaction of a carboxylic acid or its derivative with an amine. researchgate.net

Direct thermal amidation between a carboxylic acid and an amine is possible but often requires harsh conditions. unimi.it More commonly, the carboxylic acid is "activated" to facilitate the reaction under milder conditions. This is typically achieved using coupling reagents. For instance, a series of N-phenylbenzamide derivatives were synthesized by condensing a substituted benzoic acid with various amines using N,N′-diisopropylcarbodiimide (DIC) as the coupling reagent and N-hydroxybenzotriazole (HOBt) as an activating agent. nih.gov Another established method involves the reaction of a more reactive carboxylic acid derivative, such as an acyl chloride, with an amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct. researchgate.netrsc.org

Recent advancements have focused on developing more sustainable and efficient methods. These include electrochemical amidations that can proceed under metal-free and oxidant-free conditions, generating nitrogen and hydrogen as the only byproducts. researchgate.net

Comparison of Selected Amide Bond Formation Strategies

| Method | Reactants | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Coupling Reagent-Mediated | Carboxylic Acid + Amine | DIC, HOBt | Mild conditions, good yields. | nih.gov |

| Acyl Chloride Method | Acyl Chloride + Amine | Triethylamine or other base | High reactivity of acyl chloride. | researchgate.netrsc.org |

| Three-Component Reaction | Phthalic Anhydride + Aniline (B41778) + 2,3-Diaminomaleonitrile | HCl, Ethanol, Reflux | Atom-economical, one-pot synthesis. | nih.gov |

| Electrochemical Amidation | Benzoyl Hydrazine + Amine | Electrochemical cell, metal-free | Sustainable, avoids hazardous oxidants. | researchgate.net |

Palladium catalysis offers powerful tools for forming carbon-nitrogen bonds, providing alternative routes to benzamides. Aminocarbonylation of aryl halides is a widely used method for synthesizing aryl amides. rsc.orgrsc.org This reaction typically involves a palladium catalyst, an aryl halide, an amine, and a source of carbon monoxide.

More recently, palladium-catalyzed cross-coupling reactions have been developed that use alternative coupling partners. For example, an efficient synthesis of N-aryl carbamates, which are structurally related to amides, has been achieved through the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.edunih.gov This methodology can be adapted for amide synthesis. Cascade reactions, where multiple palladium-catalyzed C-N bond formations occur in a single pot, have also been developed to construct complex heterocyclic systems that include an N-arylbenzamide substructure, demonstrating the versatility of this approach. nih.gov These reactions often rely on specialized phosphine (B1218219) ligands to control selectivity and efficiency. nih.gov

As a more economical alternative to palladium, nickel has emerged as a robust catalyst for amide synthesis. A significant development is the nickel-catalyzed three-component reductive aminocarbonylation of aryl halides with nitroarenes. rsc.orgrsc.orgresearchgate.net This method is particularly innovative as it uses nitroarenes as the nitrogen source, which are often cheaper and more readily available than the corresponding anilines. rsc.orgrsc.org

The reaction typically employs a nickel(II) precatalyst, a bipyridine-type ligand, a reductant such as zinc or manganese powder, and a carbon monoxide source like dicobalt octacarbonyl (Co₂(CO)₈) or molybdenum hexacarbonyl (Mo(CO)₆). rsc.orgresearchgate.net The proposed mechanism involves the reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species. rsc.orgrsc.org This Ni(0) complex then undergoes oxidative addition with the aryl halide. Subsequent insertion of carbon monoxide forms a nickel-acyl intermediate. Concurrently, the nitroarene is reduced to an aniline derivative, which then reacts with the nickel-acyl complex in a process culminating in reductive elimination to yield the final N-arylbenzamide product and regenerate the Ni(0) catalyst. rsc.orgrsc.org This approach demonstrates high functional group tolerance. rsc.orgrsc.org

Catalytic Systems for Benzamide (B126) Synthesis

| Catalyst System | Reaction Type | Typical Components | Key Features | Reference |

|---|---|---|---|---|

| Palladium-based | Aminocarbonylation / Cross-Coupling | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base, CO source (optional) | Broad substrate scope, well-established. | rsc.orgnih.gov |

| Nickel-based | Reductive Aminocarbonylation | Ni(II) precatalyst, ligand (e.g., dtbpy), reductant (Zn or Mn), CO source (e.g., Co₂(CO)₈) | Cost-effective, uses nitroarenes as N-source. | rsc.orgrsc.org |

Introduction of the 2-(2-ethoxyethoxy) Moiety

The second key synthetic challenge is the installation of the flexible and polar 2-(2-ethoxyethoxy) group onto the phenyl ring of the benzamide. This can be accomplished through etherification reactions or by the interconversion of other functional groups.

The most direct method for forming the ether linkage is the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org

In the context of synthesizing 2-(2-ethoxyethoxy)-N-phenylbenzamide, a plausible route would start with a 2-hydroxy-N-phenylbenzamide or a precursor like methyl salicylate (B1505791) (methyl 2-hydroxybenzoate). The phenolic hydroxyl group would be deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) and then reacted with a 2-(2-ethoxyethoxy)ethyl halide, such as 1-bromo-2-(2-ethoxyethoxy)ethane. This electrophile can be prepared from the commercially available alcohol, 2-(2-ethoxyethoxy)ethanol. wikipedia.org

A similar strategy has been reported for the synthesis of related compounds, where a condensation reaction is followed by an ether formation step using a haloalkane in the presence of a base like potassium carbonate. google.com

Functional group interconversion (FGI) refers to the process of converting one functional group into another. imperial.ac.uksolubilityofthings.com This strategy can be employed to introduce the desired ether side chain. For example, one could start with a benzamide containing a different functional group at the 2-position that can be chemically transformed into the 2-(2-ethoxyethoxy) group.

A potential FGI approach could involve a two-step etherification. A starting material such as 2-(2-hydroxyethoxy)-N-phenylbenzamide could be synthesized first via the Williamson ether synthesis using 2-bromoethanol. The remaining alcohol on the side chain could then be subjected to a second etherification using an ethylating agent like ethyl bromide or ethyl iodide to complete the synthesis of the 2-(2-ethoxyethoxy) moiety. This stepwise approach allows for the construction of the ether chain on the core molecule. Such transformations are fundamental in organic synthesis for building molecular complexity from simpler starting materials. fiveable.meyoutube.com

Green Chemistry Principles in the Synthesis of this compound Derivatives

The synthesis of amide bonds, a cornerstone of pharmaceutical and materials chemistry, is an area of significant focus for green chemistry initiatives. rsc.orgchemrxiv.org Traditional methods often rely on stoichiometric coupling agents and volatile organic solvents, which generate considerable waste. chemrxiv.org Consequently, the development of more sustainable protocols for the synthesis of benzamides, including this compound derivatives, is a critical research goal.

A key principle of green chemistry is the reduction or elimination of hazardous solvents. elsevierpure.com Solvent-free reaction conditions and the use of water as a reaction medium represent significant strides toward more environmentally benign synthetic processes.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, and often shorter reaction times and simpler work-up procedures. elsevierpure.comrsc.org For the synthesis of benzamide derivatives, these methods typically involve the direct reaction of starting materials, often with microwave irradiation to provide the necessary activation energy. nih.gov A hypothetical solvent-free approach to a this compound analogue could involve the condensation of a 2-(2-ethoxyethoxy)benzoic acid derivative with an appropriate aniline under microwave irradiation. nih.gov Research has demonstrated the successful synthesis of various heterocyclic compounds like benzimidazoles and perimidines using solvent-free condensation of diamines with acid anhydrides or diacids, highlighting the potential of this methodology. nih.gov

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reagents often have low solubility in water, modern techniques have been developed to facilitate aqueous amide bond formation. One approach involves the direct reaction of an activated benzoic acid derivative, such as a methyl ester, with an amine in an aqueous medium. google.com For instance, a patented process describes the ammonolysis of methyl benzoate (B1203000) with aqueous ammonia (B1221849) in a homogeneous medium to produce benzamide. google.com This principle could be extended to the synthesis of N-substituted benzamides. Another method involves the Schotten-Baumann reaction, where an acid chloride (e.g., benzoyl chloride) reacts with an amine in the presence of an aqueous base. youtube.com This has been demonstrated for the synthesis of benzamide from benzoyl chloride and aqueous ammonia. youtube.com Biocatalytic approaches, which inherently operate in aqueous environments, are also gaining prominence for amide synthesis. rsc.orgchemrxiv.org

| Strategy | Description | Potential Advantages | Applicability to this compound |

|---|---|---|---|

| Solvent-Free (Microwave-Assisted) | Reactants are mixed without a solvent and irradiated with microwaves. nih.gov | Reduced waste, high reaction rates, operational simplicity. elsevierpure.comnih.gov | Condensation of 2-(2-ethoxyethoxy)benzoic acid with various anilines. |

| Aqueous Medium (Ammonolysis) | Reaction of an ester with an amine in a water-based system. google.com | Use of a non-toxic, inexpensive solvent; improved safety. | Reaction of methyl 2-(2-ethoxyethoxy)benzoate with phenylamine in an aqueous co-solvent system. |

| Aqueous Medium (Biocatalysis) | Enzyme-catalyzed amide bond formation in an aqueous buffer. rsc.org | High selectivity, mild reaction conditions, biodegradable catalyst. rsc.orgchemrxiv.org | ATP-dependent amide bond synthetases could couple the constituent carboxylic acid and aniline precursors. chemrxiv.org |

Catalysis is a fundamental pillar of green chemistry, offering pathways to new reactions with higher efficiency and lower environmental impact. The development of novel catalysts for amide bond formation is a vibrant area of research, moving away from wasteful stoichiometric reagents.

Homogeneous Catalysis: Recent advances include the use of earth-abundant metals in catalytic roles. For example, a manganese(I)-catalyzed method has been developed for the methoxymethylation of primary amides, which proceeds via an "interrupted borrowing hydrogen" strategy. rsc.org This protocol uses methanol (B129727) as both a reagent and a solvent and demonstrates the potential for novel, selective transformations under catalytic conditions. rsc.org While this specific reaction functionalizes the amide nitrogen, the underlying principle of using manganese catalysis offers a greener alternative to traditional methods. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts provide significant advantages in terms of separation and reusability. A novel core-shell structured catalyst, Rh(OH)₃ supported on a center-radially fibrous silica-encapsulated titanium silicalite-1 (TS-1@KCC-1), has been developed for the one-pot synthesis of benzamide from benzaldehyde (B42025) and ammonia. nih.gov This bifunctional catalyst facilitates a tandem reaction sequence of ammoximation followed by oxime rearrangement, showcasing the power of catalyst design for process intensification. nih.gov Such tandem catalytic systems could be envisioned for synthesizing this compound analogues from precursor aldehydes.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions and are increasingly used for amide bond synthesis. rsc.org Amide bond synthetases, such as McbA, can be used to couple carboxylic acids and amines. chemrxiv.org Research has focused on engineering these enzymes for broader substrate scope and increased stability, and on pairing them with in silico screening to design safer chemical building blocks. rsc.orgchemrxiv.org This "Safer and more Sustainable by Design" approach could be applied to generate novel analogues of this compound by identifying suitable and non-toxic carboxylic acid and aniline building blocks that are accepted by engineered biocatalysts. chemrxiv.org

| Catalyst Type | Example System | Key Features | Source |

|---|---|---|---|

| Homogeneous (Transition Metal) | [Mn(CO)₅Br] with a specific ligand. | Utilizes an earth-abundant metal; enables novel reactivity like N-functionalization with methanol. | rsc.org |

| Heterogeneous (Tandem Catalyst) | Rh(OH)₃ on TS-1@KCC-1. | Core-shell structure, bifunctional, enables one-pot synthesis from aldehydes, reusable. | nih.gov |

| Biocatalyst (Enzyme) | Ancestral ATP-dependent amide bond synthetases (ABS). | Operates in water, highly selective, biodegradable, can be engineered for stability and substrate scope. | rsc.orgchemrxiv.org |

Stereoselective Synthesis of this compound Stereoisomers and Analogues

While the parent compound this compound is achiral, the introduction of chiral centers into its structure would yield stereoisomers with potentially distinct biological or material properties. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a specific stereoisomer as the major product. This can be achieved by introducing chirality into either the 2-(2-ethoxyethoxy)benzoic acid precursor or the aniline moiety.

General strategies for stereoselective synthesis that could be applied to analogues include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials. For example, a chiral amino acid or a chiral alcohol could be used to build a modified aniline or benzoic acid component, respectively.

Auxiliary-Mediated Synthesis: Covalently attaching a chiral auxiliary to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed after the desired stereocenter has been set.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer or diastereomer over others. This is a highly efficient approach as a small amount of catalyst can generate a large quantity of chiral product.

For instance, the stereoselective synthesis of 2-oxyenamides has been achieved with high (Z)-selectivity through a modular, three-step route from aminoacetaldehyde dimethyl acetal. rptu.de This demonstrates how specific functionalities can be constructed with precise stereochemical control. Similarly, the synthesis of 2-deoxy-β-glycosides, which are challenging targets, has been accomplished with high β-selectivity through methods that control the anomeric center, showcasing the power of exploiting stereoelectronic effects. harvard.edu These principles of controlling stereochemistry could be adapted to create complex, chiral analogues of this compound.

| Strategy | Principle | Hypothetical Application |

|---|---|---|

| Chiral Pool Synthesis | Incorporate a readily available chiral molecule as a building block. | Using (R)- or (S)-2-aminobutan-1-ol to synthesize a chiral N-substituted aniline. |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Asymmetric reduction of a ketone on the benzamide backbone using a chiral transition metal catalyst. |

| Substrate Control | An existing stereocenter in the substrate directs the stereochemistry of a new stereocenter. | A Diels-Alder reaction using a dienophile derived from a chiral 2-(2-ethoxyethoxy)benzoic acid analogue. |

Combinatorial and Parallel Synthesis Approaches for Libraries of this compound Analogues

Combinatorial chemistry is a powerful strategy for rapidly generating a large number of structurally diverse molecules, known as a library, for screening in drug discovery and materials science. wikipedia.orgnih.gov This approach can be applied to create a library of this compound analogues by systematically varying the two main components: the substituted benzoic acid and the aniline.

Parallel Synthesis: In parallel synthesis, compounds are synthesized simultaneously in separate reaction vessels, often on a microplate platform. imperial.ac.uk Each well contains a unique combination of building blocks, but the same reaction chemistry is applied to all. For a library of this compound analogues, a stock solution of 2-(2-ethoxyethoxy)benzoyl chloride could be dispensed into a 96-well plate, followed by the addition of a different substituted aniline to each well. After the reaction, this would yield 96 distinct, spatially addressed amide products. This method is suitable for creating focused libraries where the identity of each product is known from its position. imperial.ac.uk

Split-Pool Synthesis: The split-pool (or split-and-mix) method allows for the creation of much larger libraries. wikipedia.org This technique is typically performed on solid-phase supports, such as polymer beads. wikipedia.orgnih.gov A hypothetical workflow would be:

Split: A batch of resin beads is split into multiple portions.

Couple: A different substituted benzoic acid (e.g., 2-(2-ethoxyethoxy)benzoic acid, 2-methoxybenzoic acid, 2-chlorobenzoic acid) is coupled to the beads in each portion.

Pool: All the beads are recombined and mixed thoroughly.

Split: The pooled beads are again split into portions.

Couple: A different aniline is coupled to the beads in each new portion.

Pool: The beads are pooled again. Each bead now holds a single, unique amide product, but the entire collection contains thousands of different compounds.

This strategy allows for the exponential generation of diversity. Identifying the structure of a "hit" from a one-bead-one-compound library requires a deconvolution or encoding strategy. wikipedia.orgnih.gov

| Aniline (R¹-Ph-NH₂) | 4-Fluoroaniline | 4-Methoxyaniline | 4-Chloroaniline |

|---|---|---|---|

| 2-(2-ethoxyethoxy)benzoic acid | Analogue A | Analogue B | Analogue C |

| 2-Methoxybenzoic acid | Analogue D | Analogue E | Analogue F |

| 2-Chlorobenzoic acid | Analogue G | Analogue H | Analogue I |

Structure Activity Relationship Sar Studies of 2 2 Ethoxyethoxy N Phenylbenzamide Derivatives

Design Principles for Modulating Biological Activity through Structural Modifications.

The rational design of more potent and selective analogues of 2-(2-ethoxyethoxy)-N-phenylbenzamide hinges on a systematic dissection of its chemical architecture. The core structure can be divided into three key domains amenable to modification: the N-phenyl moiety, the central benzamide (B126) scaffold, and the 2-alkoxy substituent.

Influence of N-Phenyl Substitution Patterns on Biological Efficacy.

The N-phenyl ring of the benzamide scaffold is a critical determinant of biological activity, with the nature and position of its substituents profoundly influencing molecular interactions with biological targets. In various series of N-phenylbenzamide derivatives, the electronic properties and steric bulk of substituents on this ring have been shown to modulate potency.

For instance, in a series of N-phenylbenzamide derivatives developed as inhibitors of the EV71 virus, the presence of a bromine atom at the para-position of the N-phenyl ring was found to be favorable for activity. nih.gov Specifically, the compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide demonstrated significant potency, suggesting that an electron-withdrawing group at this position enhances efficacy. nih.gov Conversely, modifications to the amino group on the benzamide portion of these molecules indicated that increasing the steric bulk, for example by propionylation, was detrimental to the antiviral activity. nih.gov

The importance of the substituent's position is a recurring theme. Studies on other bioactive benzamides have shown that the placement of functional groups can drastically alter the compound's binding mode and efficacy. For example, in a series of 2-hydroxy-N-phenylbenzamides (salicylanilides) evaluated as cholinesterase inhibitors, the inhibitory potency was significantly affected by the substitution pattern on the aniline (B41778) (N-phenyl) ring. researchgate.net The nature of the halogen and its position were critical, with different patterns favoring inhibition of either acetylcholinesterase or butyrylcholinesterase. researchgate.net These findings underscore the principle that both the electronic nature and the spatial arrangement of substituents on the N-phenyl ring are key factors in the design of potent benzamide derivatives.

Table 1: Illustrative SAR of N-Phenyl Ring Substitutions in Bioactive Benzamides

| Parent Scaffold | Substituent (R) on N-Phenyl Ring | Position | Observed Effect on Biological Activity | Reference |

| 3-Amino-4-methoxybenzamide | -Br | para | Favorable for anti-EV71 activity | nih.gov |

| 2-Hydroxybenzamide | Halogens, -CF3 | various | Potency and selectivity dependent on substituent and position | researchgate.net |

| Benzamide | -NH2 | meta or para | Increased inhibitory capacity in a series of SARS-CoV protease inhibitors | nih.gov |

| Benzamide | -N(CH3)2, -SO2NH2 | meta or para | Reduced activity compared to unsubstituted amino group | nih.gov |

Role of the Benzamide Acyl Moiety Modifications.

The benzamide acyl moiety, including the benzene (B151609) ring and the amide linkage, forms the central scaffold of the molecule and is pivotal for its structural integrity and interaction with biological targets. Modifications to this part of the molecule can significantly impact biological activity.

The orientation of the amide bond itself is crucial. In a study of benzamide derivatives as potential SARS-CoV protease inhibitors, reversing the amide linkage to form the corresponding anilides resulted in a complete loss of activity, highlighting the importance of the specific hydrogen bonding capabilities of the benzamide's N-H and C=O groups. nih.gov Furthermore, replacing the benzamide's phenyl ring with aliphatic groups of similar size also led to inactive compounds, demonstrating the necessity of the aromatic system for binding affinity. nih.gov

Impact of the Ethoxyethoxy Chain Length and Branching.

The 2-(2-ethoxyethoxy) group introduces a flexible, hydrophilic side chain on the benzoyl ring. The length, branching, and nature of such alkoxy chains can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and ability to adopt specific conformations for target binding.

While direct SAR studies on the ethoxyethoxy chain of the titular compound are not available, research on other classes of compounds with variable alkoxy chains provides valuable insights. For example, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the length of the alkoxy chain at a specific position was a major determinant of potency. nih.gov An ethoxy group conferred the highest potency, while both shorter (methoxy) and longer (butoxy) chains resulted in reduced activity. nih.gov This suggests that an optimal chain length exists for fitting into the binding pocket of the target receptor.

Table 2: Influence of Alkoxy Chain Length on Biological Potency in Analogous Systems

| Compound Class | Alkoxy Chain | Observed Effect on Potency | Reference |

| 2-Benzylbenzimidazole Opioids | Methoxy (B1213986) (-OCH3) | Less potent than ethoxy | nih.gov |

| Ethoxy (-OCH2CH3) | Most potent in the series | nih.gov | |

| Propoxy (-O(CH2)2CH3) | Potent, but less than ethoxy | nih.gov | |

| Butoxy (-O(CH2)3CH3) | Less potent than ethoxy | nih.gov |

Positional Isomerism and Conformer Analysis in SAR.

The spatial arrangement of atoms and functional groups in this compound is critical for its biological function. This includes both positional isomerism—the placement of substituents on the aromatic rings—and the molecule's conformational flexibility.

Positional isomerism can lead to dramatic changes in activity. For instance, moving a substituent on the N-phenyl ring from the ortho to the meta or para position can alter the molecule's shape and electronic distribution, thereby affecting its ability to bind to a target. As seen in the development of SARS-CoV protease inhibitors, the position of an amino group on the benzamide moiety (position 2 vs. position 4) had little impact on inhibition, suggesting that for that specific target, a hydrogen bond donor in either position was tolerated. nih.gov However, this is not a general rule, and for many targets, a specific substitution pattern is required.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a class of molecules like the N-phenylbenzamides, QSAR can provide valuable predictive models to guide the synthesis of new, more potent analogues.

A QSAR study on N-phenylbenzamides as antimicrobial agents revealed that different physicochemical properties were important for activity against different types of bacteria. nih.gov For activity against Gram-positive bacteria, the electrophilicity index was a key descriptor, suggesting that electrostatic interactions are dominant. nih.gov In contrast, for activity against Gram-negative bacteria, molar refractivity and logP (a measure of lipophilicity) were more significant, indicating the importance of steric and hydrophobic interactions. nih.gov These findings highlight how QSAR can elucidate the mechanism of action at a molecular level.

Development of 2D and 3D QSAR Models.

QSAR models are generally categorized into two main types: 2D-QSAR and 3D-QSAR.

2D-QSAR models correlate biological activity with molecular descriptors that can be calculated from the 2D representation of the molecule. These descriptors can include physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., Hammett constants), and topological indices that describe molecular size, shape, and branching. researchgate.net For a series of this compound analogues, a 2D-QSAR model might reveal, for example, that increased hydrophobicity of the N-phenyl substituent is positively correlated with activity, or that a specific electronic character is required on the benzoyl ring. These models are computationally efficient and can provide clear, interpretable relationships. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. In these approaches, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic fields around each molecule are calculated. nih.gov The variation in these fields is then correlated with the biological activity. The results are often visualized as contour maps, which show regions in 3D space where, for example, bulky groups or positive electrostatic potential would increase or decrease activity. For this compound analogues, a 3D-QSAR model could provide a detailed 3D pharmacophore map, guiding the precise placement of substituents on the scaffold to optimize interactions with a biological target. nih.gov

Validation and Predictive Power of QSAR Models.nih.gov

As no QSAR models for this compound derivatives have been identified in the public domain, a discussion on their validation and predictive power cannot be provided. The validation of a QSAR model is a critical step to ensure its reliability and predictive capacity. This process typically involves both internal and external validation techniques.

Internal validation methods, such as leave-one-out cross-validation (LOO-CV), assess the robustness and stability of the model using the training set of data. Key statistical parameters evaluated include the cross-validated correlation coefficient (Q²), which indicates the predictive ability of the model.

External validation involves challenging the model with an external set of compounds (test set) that were not used in the model's development. The predictive power of the model is then assessed by how well it predicts the biological activities of these new compounds, often measured by the predictive correlation coefficient (R²pred).

Without published QSAR studies, there are no data to populate a table of validation statistics for this compound derivatives.

Pharmacophore Modeling for this compound Derivatives.nih.gov

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target.

Identification of Key Pharmacophoric Features.nih.gov

The identification of key pharmacophoric features for a series of active compounds, such as this compound derivatives, would involve aligning the structures of active molecules and identifying common features. These features typically include:

Hydrogen bond acceptors (HBA)

Hydrogen bond donors (HBD)

Hydrophobic regions (HY)

Aromatic rings (AR)

Positive and negative ionizable centers

Without experimental data on the biological activity of a series of this compound derivatives, it is not possible to deduce or present a validated pharmacophore model.

Applications in Ligand-Based Molecular Design.

A validated pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the desired biological activity. It can also be used to guide the design of new derivatives by ensuring that proposed modifications retain the key pharmacophoric features while optimizing other properties. In the absence of a specific pharmacophore model for this compound derivatives, a discussion of its application in ligand-based design remains theoretical.

Table of Compounds

Since no specific derivatives of this compound were discussed or analyzed in the context of SAR, QSAR, or pharmacophore modeling, a table of compound names cannot be generated.

Mechanistic Investigations of 2 2 Ethoxyethoxy N Phenylbenzamide Interactions

Elucidation of Molecular Targets for 2-(2-ethoxyethoxy)-N-phenylbenzamide Derivatives

Derivatives of benzamide (B126) and N-phenylbenzamide have been identified as inhibitors and modulators of various enzymes and protein-protein interactions, as well as agents that interact with nucleic acids.

Enzyme Inhibition Mechanisms

While direct inhibitory data for this compound against the following enzymes is not currently published, related benzamide structures have shown activity against several key enzymatic targets.

Carbonic Anhydrase II: Research into carbonic anhydrase inhibitors is extensive, with many compounds being investigated for their therapeutic potential. However, specific studies detailing the inhibition of Carbonic Anhydrase II by this compound are not available.

Soluble Epoxide Hydrolase (sEH): Inhibition of sEH is a strategy for managing inflammation and related diseases. Although specific kinetic data for this compound is absent from the literature, the general class of benzamides has been explored for sEH inhibition.

Cholinesterases: A study on halogenated 2-hydroxy-N-phenylbenzamides demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values for AChE ranging from 33.1 to 85.8 µM and for BuChE from 53.5 to 228.4 µM. nih.govmdpi.com This suggests that the N-phenylbenzamide scaffold can interact with these enzymes.

Histone Deacetylases (HDACs): HDAC inhibitors are a recognized class of anti-cancer agents. While numerous benzamide-based HDAC inhibitors have been developed, no specific data for this compound has been reported.

Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are targets in cancer immunotherapy. nih.govwikipedia.orgwikipedia.orgmedchemexpress.complos.orgresearchgate.net While various inhibitors have been identified, specific inhibitory activity of this compound on IDO or TDO has not been documented. nih.govwikipedia.orgwikipedia.orgmedchemexpress.complos.orgresearchgate.net

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is a growing area of drug discovery. Benzamide derivatives have shown promise in disrupting key pathological interactions.

β-catenin/B-Cell Lymphoma 9 (BCL9): The Wnt/β-catenin signaling pathway is critical in many cancers, and disrupting the β-catenin/BCL9 interaction is a therapeutic goal. nih.gov While specific studies on this compound are lacking, the development of other benzamide-based inhibitors for this PPI suggests the potential of this chemical class.

Hepatitis B Virus (HBV) Capsid Assembly: Benzamide derivatives have been identified as modulators of HBV capsid assembly. nih.gov These compounds can alter the kinetics of capsid formation, leading to non-infectious viral particles. plos.orgresearchgate.netnih.govnih.govresearchgate.net This indicates that the benzamide scaffold can interact with the HBV core protein.

Nucleic Acid Binding and Disruption

Kinetoplastid DNA: Certain N-phenylbenzamide derivatives have been shown to bind to the minor groove of AT-rich DNA, such as the kinetoplastid DNA (kDNA) found in trypanosomatid parasites. nih.gov This interaction can lead to the disruption of kDNA function and parasite death. nih.gov

Binding Kinetics and Thermodynamics of this compound Ligand-Target Interactions

Detailed information regarding the binding kinetics and thermodynamics of this compound with any specific molecular target is not available in the published scientific literature.

Determination of Association and Dissociation Rates

There is no reported data on the association (k_on) or dissociation (k_off) rates for the binding of this compound to any of the aforementioned molecular targets.

Enthalpic and Entropic Contributions to Binding

Similarly, studies detailing the enthalpic (ΔH) and entropic (ΔS) contributions to the binding of this compound to any biological target have not been found.

Allosteric Modulation by this compound Derivatives

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the protein, which in turn modulates the affinity or efficacy of the endogenous ligand or substrate. This mechanism offers a more nuanced control over biological processes compared to direct competitive inhibition or activation. The N-phenylbenzamide scaffold is a well-established framework in the discovery of allosteric modulators for a variety of protein targets.

Research has identified benzamide analogues as potent allosteric modulators for several receptor families. For instance, derivatives have been developed as negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor 5 (mGluR5) and human neuronal nicotinic receptors (nAChRs). nih.govmdpi.com Conversely, other derivatives act as positive allosteric modulators (PAMs) for AMPA receptors and the Mas-related G protein-coupled receptor X1 (MrgX1). nih.govmdpi.com

A notable example is the compound ML382, or 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, which was identified as the first potent and selective PAM of MrgX1, a target for non-opioid pain management. nih.govresearchgate.net The discovery of ML382 originated from a high-throughput screen that identified the 2-(sulfonamido)-N-phenylbenzamide scaffold as a promising starting point for development. researchgate.net This highlights the potential of the N-phenylbenzamide core, which is central to this compound, to serve as a platform for generating allosteric modulators.

Mechanisms of Action Beyond Direct Enzyme Inhibition

The versatility of the benzamide scaffold extends beyond allosteric modulation and classical enzyme inhibition, enabling its use in advanced therapeutic modalities that involve complex biological machinery.

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes chimeric molecules to eliminate specific proteins from the cell. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules comprising a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.govyoutube.comresearchgate.net This induced proximity results in the ubiquitination of the target protein, marking it for destruction by the proteasome. youtube.com

Historically, ligands for the Cereblon (CRBN) E3 ligase, such as thalidomide (B1683933) and its derivatives (known as immunomodulatory imide drugs or IMiDs), have been staples in PROTAC design. nih.gov However, these molecules have inherent instabilities and can induce the degradation of other proteins (neomorphism). nih.gov Recent research has focused on developing novel, non-phthalimide CRBN binders to overcome these limitations.

The benzamide scaffold has emerged as a highly attractive alternative. nih.govacs.org Through medicinal chemistry-driven optimization, researchers have developed conformationally locked benzamide-type derivatives that effectively bind to CRBN. These novel binders replicate the interactions of natural degrons, exhibit superior chemical stability, and have a more favorable selectivity profile regarding the recruitment of unintended neosubstrates. nih.gov The utility of these advanced benzamide ligands has been proven by incorporating them into potent PROTACs that can effectively degrade target proteins like BRD4 and HDAC6. nih.govacs.org This positions the benzamide core as a key component in the future development of safer and more selective protein degraders.

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in various cancers. rsc.orgrsc.orgyoutube.com The G-protein coupled receptor Smoothened (Smo) is a central component of this pathway. rsc.org When Hh ligands bind to the Patched (Ptch) receptor, the inhibition of Smo is lifted, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that leads to the activation of Gli transcription factors. rsc.orgyoutube.com

The benzamide scaffold is a key feature in several classes of potent Hh pathway inhibitors that function by modulating the conformation of the Smoothened receptor. nih.govnih.govnih.govmdpi.com For example, series of 4-(2-pyrimidinylamino)benzamide and 2-methoxybenzamide (B150088) derivatives have been synthesized and shown to have potent inhibitory effects on the Hh pathway, often superior to the established drug Vismodegib. rsc.orgnih.gov

These compounds directly target the Smo receptor. rsc.orgrsc.orgnih.gov Studies have confirmed that their inhibitory effect on the Hh pathway correlates well with their ability to bind to Smo. nih.govmdpi.com Mechanistically, these benzamide derivatives can prevent the Hh-agonist-induced translocation of Smo into the primary cilium, thereby blocking signal transmission. rsc.orgrsc.org Furthermore, certain benzamide derivatives have demonstrated efficacy against drug-resistant Smo mutants, which is a significant challenge in cancer therapy. rsc.orgrsc.org

Cellular and Biochemical Pathway Analysis

Analyzing the effects of a compound on cellular and biochemical pathways provides a broader understanding of its mechanism of action. For the benzamide class of molecules, research has elucidated several distinct pathways through which they exert their biological effects.

A primary pathway influenced by benzamide derivatives is the Hedgehog signaling cascade , as detailed in the previous section. By inhibiting the Smoothened receptor, these compounds can shut down a critical pathway for cell proliferation and survival in certain cancers. rsc.orgnih.gov

Other N-substituted benzamides have been shown to induce apoptosis through the intrinsic mitochondrial pathway. For example, the lead compound Declopramide was found to trigger the release of cytochrome c from mitochondria into the cytosol. nih.gov This event activates caspase-9, a key initiator caspase, leading to the execution of the apoptotic program. This mechanism was shown to be independent of p53 activation but could be blocked by the overexpression of the anti-apoptotic protein Bcl-2. nih.gov

Another distinct mechanism was identified for Benzamide Riboside, a novel analogue of benzamide. This compound is metabolized within cells to form an NAD analogue, Benzamide Adenine Dinucleotide (BAD). nih.gov BAD acts as a potent inhibitor of Inosine 5'-monophosphate dehydrogenase (IMPDH) , the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.gov As cancer cells have a high demand for nucleotides to support proliferation, inhibiting this pathway is an effective anti-cancer strategy. Studies showed that analogues of Benzamide Riboside were particularly selective for the type II isoform of IMPDH, which is preferentially expressed in highly proliferating cells. nih.gov

Finally, studies on N-phenylbenzamide derivatives designed to target kinetoplastid parasites have shown that these compounds can act as DNA minor groove binders . acs.orgnih.gov They preferentially bind to AT-rich DNA sequences, such as those found in the kinetoplast DNA (kDNA) of parasites like T. brucei. This interaction can displace essential proteins, leading to the disruption of kDNA function and parasite death. acs.org

Lack of Specific Research on the Computational Analysis of this compound

A thorough review of publicly available scientific literature reveals a significant gap in research specifically detailing the computational analysis of the compound this compound. While studies on various benzamide derivatives and their interactions with biological targets are available, detailed computational investigations focusing solely on this compound, as per the specified outline, are not present in the searched academic and scientific databases.

Computational methods such as molecular docking, molecular dynamics simulations, and quantum chemical calculations are crucial in modern drug discovery and materials science for understanding the behavior of molecules at an atomic level. However, for the specific compound this compound, dedicated studies exploring its ligand-protein binding, conformational dynamics, and electronic structure through these computational approaches could not be identified in the available search results.

Research in the broader field of benzamides does indicate the use of these computational techniques. For instance, molecular docking has been employed to study the binding of various benzamide derivatives to targets like the COVID-19 main protease and acetylcholinesterase. jetir.orgmdpi.com Similarly, molecular dynamics simulations have been used to analyze the stability of protein-ligand complexes involving other, different benzamide compounds. rsc.org

Despite the application of these computational tools to structurally related molecules, the specific binding modes, affinities, key interacting residues, conformational stability, and electronic properties of this compound remain uncharacterized in the scientific literature found. Therefore, providing a detailed, evidence-based article strictly adhering to the requested outline for this particular compound is not feasible based on the current search results.

Further original research would be required to generate the specific data needed to populate the requested sections on molecular docking simulations, molecular dynamics simulations, and quantum chemical calculations for this compound.

Computational Approaches in the Study of 2 2 Ethoxyethoxy N Phenylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. longdom.orglongdom.org It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest. longdom.orgnumberanalytics.com In the context of 2-(2-ethoxyethoxy)-N-phenylbenzamide, DFT calculations would be employed to determine its optimized molecular geometry, conformational preferences, and electronic properties. numberanalytics.com

DFT studies can provide detailed insights into the molecule's structure, such as the dihedral angles between the phenyl rings and the planarity of the benzamide (B126) group. The N-phenylbenzamide core is known to adopt specific conformations that can be influenced by weak intermolecular forces, and DFT can help elucidate these preferences. researchgate.net Furthermore, DFT is used to calculate various molecular properties, including reaction enthalpies and activation barriers, which are crucial for understanding the molecule's stability and reactivity. numberanalytics.com By solving the Kohn-Sham equations, DFT can accurately model the effects of substituents and the surrounding environment on the molecule's behavior, offering theoretical guidance for the design of novel analogues. mdpi.comnih.gov

HOMO-LUMO Analysis and Electrostatic Potentials

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.combiomedres.us A small HOMO-LUMO gap suggests high chemical reactivity and lower stability, as it is energetically more favorable to move electrons from the HOMO to the LUMO. biomedres.usresearchgate.net

For this compound, a HOMO-LUMO analysis performed via DFT would reveal its reactivity profile. The distribution of these orbitals across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack. nih.gov The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from these calculations. The MEP visualizes the charge distribution on the molecule's surface, with different colors representing electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov This map is instrumental in predicting how the molecule will interact with biological receptors or other molecules through non-covalent interactions like hydrogen bonds and van der Waals forces. mdpi.com

Below is a representative table of quantum chemical descriptors that would be calculated for this compound, based on typical values for similar benzamide derivatives.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.55 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.75 |

| HOMO-LUMO Gap (ΔE) (eV) | Energy difference between HOMO and LUMO | 4.80 |

| Chemical Potential (μ) | Tendency of electrons to escape the system | -4.15 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.40 |

| Chemical Softness (S) | Reciprocal of hardness, indicates reactivity | 0.42 |

| Electrophilicity Index (ω) | Propensity of the species to accept electrons | 3.59 |

In Silico ADMET Prediction and Druglikeness Profiling (Academic Context)

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial to avoid late-stage failures. mdpi.combohrium.com In silico ADMET profiling uses computational models to estimate these properties before a compound is synthesized, saving time and resources. mdpi.combohrium.com For this compound, these predictive models can assess its potential as a drug candidate in an academic research setting.

Druglikeness profiling evaluates whether a compound possesses features common in known drugs. This is often done by comparing the molecule's physicochemical properties to established guidelines, such as Lipinski's Rule of Five. These rules consider properties like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. Computational tools can quickly calculate these properties for this compound and provide a bioavailability radar, offering a visual representation of its druglikeness. mdpi.com

Permeability Prediction (e.g., BOILED-Egg method)

A key aspect of a drug's absorption is its ability to permeate biological membranes, such as the gastrointestinal tract and the blood-brain barrier (BBB). nih.gov The Brain Or IntestinaL EstimateD permeation (BOILED-Egg) method is a popular in silico model for predicting this behavior. nih.govresearchgate.netbohrium.com It is a graphical method that plots the molecule's lipophilicity (WLOGP) against its polarity (tPSA, topological polar surface area). researchgate.net

The resulting plot is divided into distinct regions: an egg white for high probability of gastrointestinal absorption and an egg yolk for high probability of brain penetration. researchgate.net The model also predicts if the compound is likely to be actively pumped out of the central nervous system by P-glycoprotein (P-gp). researchgate.net Applying the BOILED-Egg model to this compound would provide a rapid and intuitive assessment of its passive permeability characteristics. scite.ai

The table below illustrates the kind of data the BOILED-Egg model would generate for the compound.

| Parameter | Description | Predicted Value/Status |

|---|---|---|

| WLOGP | Lipophilicity (Water/Octanol Partition Coefficient) | 3.25 |

| tPSA (Ų) | Topological Polar Surface Area | 58.5 |

| GI Absorption | Gastrointestinal Absorption Prediction | High |

| BBB Permeation | Blood-Brain Barrier Permeation Prediction | Yes |

| P-gp Substrate | Prediction of active efflux by P-glycoprotein | No |

Metabolic Stability Predictions

The metabolic stability of a compound refers to its susceptibility to being broken down by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. nih.gov Poor metabolic stability can lead to rapid clearance from the body, reducing a drug's efficacy. The presence of the ethoxyethoxy group in this compound makes its ether linkages potential sites for metabolism. acs.orgnumberanalytics.com

Computational models can predict metabolic stability by identifying potential sites of metabolism and estimating the rate of clearance. nih.gov One approach involves using machine learning models trained on large datasets of experimental metabolic data. nih.gov Another useful parameter is the Lipophilic Metabolism Efficiency (LipMetE), which relates a compound's lipophilicity to its metabolic stability. acs.orgacs.org By analyzing the structure of this compound, these tools can predict which CYP isoforms are likely to metabolize it and whether modifications to the structure could improve its stability. researchgate.net

Virtual Screening and De Novo Design of this compound Analogues

Virtual screening and de novo design are computational techniques used to explore chemical space and identify novel compounds with desired properties. researchgate.netnih.gov If this compound were identified as a hit compound with interesting biological activity, these methods could be used to design more potent or selective analogues.

Virtual screening involves searching large databases of existing compounds to find molecules that are predicted to bind to a specific biological target. researchgate.netfrontiersin.org This can be done using either ligand-based methods (searching for molecules with similar features to a known active compound) or structure-based methods (docking molecules into the 3D structure of a target protein). nih.govfrontiersin.org

De novo design , on the other hand, involves building new molecules from scratch, often using fragment-based approaches. nih.gov Algorithms assemble small molecular fragments within the constraints of a target's binding site to generate novel chemical structures. nih.gov These techniques, often enhanced by artificial intelligence and machine learning, can be applied to generate a library of virtual analogues of this compound, which can then be prioritized for synthesis and testing based on their predicted properties. dntb.gov.ua

Advanced Spectroscopic and Crystallographic Characterization of 2 2 Ethoxyethoxy N Phenylbenzamide and Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. omicsonline.orgresearchgate.net It provides unparalleled insight into the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the detailed mapping of molecular frameworks.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. mdpi.com It is routinely used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. osti.gov For 2-(2-ethoxyethoxy)-N-phenylbenzamide (C₁₇H₁₉NO₃), HRMS would be able to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

LC-MS/MS for Metabolite Profiling of Analogues

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a hybrid technique that couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. researchgate.netnih.gov This method is widely used in metabolomics to identify and quantify small molecules in complex biological samples. osti.govnih.gov

In the context of analogues of this compound, LC-MS/MS would be a crucial tool for metabolite profiling. nih.gov After administration of an analogue to a biological system, samples such as plasma or urine can be analyzed. osti.gov The LC separates the parent compound from its metabolites. The first stage of mass spectrometry (MS1) can be used to detect the parent drug and potential metabolites based on their expected masses. The second stage (MS2) involves selecting ions of interest, fragmenting them, and analyzing the resulting fragment ions. nih.gov This fragmentation pattern provides structural information that can be used to identify the chemical modifications that occurred during metabolism, such as hydroxylation, demethylation, or conjugation. This untargeted approach allows for the discovery of both expected and unexpected metabolic pathways. osti.gov

Table 2: Hypothetical LC-MS/MS Data for a Hydroxylated Metabolite of a this compound Analogue This table is a hypothetical representation of expected LC-MS/MS data and not based on experimental results for the specific named compound.

| Compound | Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| Parent Analogue | 5.2 | [M+H]⁺ | Fragments corresponding to cleavage of the amide bond and ether linkages |

X-ray Crystallography for Three-Dimensional Structural Determination

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. nih.gov

In the case of complexes of this compound with a target protein, X-ray crystallography can provide a detailed picture of the binding mode. nih.gov By co-crystallizing the ligand with the protein, it is possible to visualize the precise interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's binding site. This structural information is invaluable for understanding the basis of molecular recognition and for the rational design of more potent and selective analogues. The quality of the crystal structure is typically assessed by parameters such as the R-factor and resolution. researchgate.net

Single Crystal X-ray Diffraction of the Compound

Key data obtained from an SC-XRD experiment include the crystal system, space group, and unit cell dimensions. These parameters define the crystal lattice and the symmetry within the crystal. For example, studies on related benzamide (B126) complexes, such as bis(benzamide-κO)dichloridozinc(II), have revealed monoclinic crystal systems with specific space groups like P2₁/n. nih.gov Another example, a Nickel(II) complex of a benzohydrazide (B10538) derivative, was also found to crystallize in a monoclinic system with a P2₁/n space group. mdpi.com This information is fundamental for understanding the packing of molecules in the solid state.

Illustrative Crystallographic Data for Benzamide-Related Structures

| Parameter | Example 1: bis(benzamide-κO)dichloridozinc(II) nih.gov | Example 2: Ni(II)-2L Complex mdpi.com |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 11.956(2) | 9.8765(4) |

| b (Å) | 14.464(3) | 16.0987(7) |

| c (Å) | 17.653(4) | 10.1345(5) |

| α (°) | 90 | 90 |

| β (°) | 94.63(3) | 108.678(2) |

| γ (°) | 90 | 90 |

| Volume (ų) | 3040.1(11) | 1525.74(12) |

| Z | 8 | 2 |

This table presents data from published crystal structures of related benzamide-containing compounds to illustrate the type of information obtained from SC-XRD analysis. The data does not represent this compound.

Co-crystallization with Target Proteins for Binding Mode Analysis

To understand how a compound like this compound functions as a potential therapeutic agent, co-crystallization with its biological target (e.g., an enzyme or receptor) is a critical step. This technique provides a high-resolution snapshot of the ligand-protein complex, revealing the specific interactions that govern molecular recognition and binding affinity.

The process involves crystallizing the target protein in the presence of the ligand. The resulting crystal structure of the complex is then solved using X-ray diffraction. Analysis of the structure identifies the binding site, the orientation (pose) of the ligand within the site, and the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on benzamide-type inhibitors targeting the SARS-CoV protease have demonstrated the crucial role of the benzamide moiety's orientation for activity. nih.gov Similarly, co-crystal structures of benzamide derivatives with cereblon (CRBN) have provided insights into the preferred orientation of substituents, which is vital for designing potent protein degraders. nih.gov

Illustrative Analysis of Ligand-Protein Interactions from Co-crystal Structures

| Interaction Type | Potential Interacting Residues (Protein) | Atom/Group on Ligand | Significance |

|---|---|---|---|

| Hydrogen Bond | Ser, Thr, His, Asp, Glu | Amide N-H, Amide C=O, Ether Oxygen | Directional interactions critical for affinity and specificity. acs.org |

| Hydrophobic | Leu, Val, Ile, Phe, Trp | Phenyl rings, Ethoxy chain | Stabilizes binding in nonpolar pockets of the protein. |

| π-π Stacking | Phe, Tyr, Trp, His | Phenyl rings | Favorable interaction between aromatic rings of the ligand and protein. acs.org |

This table illustrates the types of interactions that would be analyzed from a co-crystal structure of this compound with a target protein, based on general principles of molecular recognition.

Analysis of Hydrogen Bonding Networks and Conformation

The hydrogen bonding capabilities and conformational flexibility of this compound are key determinants of its physical properties and biological activity. SC-XRD data is paramount for analyzing these features in the solid state. Hydrogen bonds are directional interactions that significantly influence crystal packing. rsc.org

Typical Hydrogen Bond Geometries in Benzamide-Related Crystals

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) | Type | Reference |

|---|---|---|---|---|---|---|

| N-H | H | O=C | ~140 | ~1.9 | Intramolecular | nih.gov |

| N-H | H | O=S | - | - | Intermolecular | nih.gov |

This table provides examples of hydrogen bond parameters observed in related benzamide structures to illustrate the data obtained from crystallographic analysis. nih.govnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. researchgate.net It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.

For this compound, FTIR would be used to confirm the presence of its key functional groups. The secondary amide group (-CONH-) is characterized by an N-H stretching vibration (typically around 3300 cm⁻¹) and a strong carbonyl (C=O) stretching vibration (around 1630-1680 cm⁻¹). spectroscopyonline.com The C=O stretch is particularly sensitive to its environment; conjugation with the phenyl ring lowers its frequency. spectroscopyonline.com The spectrum would also show C-O-C stretching from the ether linkages and various C-H and C=C vibrations from the aromatic rings. Comparing the experimental spectrum to reference data for similar benzamides helps confirm the molecule's identity and purity. researchgate.net

Illustrative FTIR Absorption Bands for a Benzamide Derivative

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3473 / 3371 | N-H Asymmetric/Symmetric Stretch | Amide (-NH₂) | nih.gov |

| ~3300 | N-H Stretch | Secondary Amide (-NH-) | spectroscopyonline.com |

| 2971 | C-H Stretch | Alkyl (ethoxy) | nih.gov |

| 1662 | C=O Stretch | Amide | nih.gov |

| 1485 | N-H Bend / C=C Aromatic Stretch | Amide / Aromatic | nih.gov |

This table presents characteristic FTIR frequencies from related amide and benzamide compounds to illustrate how a spectrum for this compound would be interpreted. nih.govspectroscopyonline.com Note: The first entry refers to a primary amide for comparative purposes.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to study biomolecular interactions in real time. nih.govspringernature.com It provides quantitative data on binding affinity, specificity, and the rates of association (kₐ) and dissociation (kₑ). nih.gov This information is crucial for evaluating a compound's potential as a drug candidate.

In a typical SPR experiment to analyze the interaction of this compound with a target protein, the protein would be immobilized on the surface of a sensor chip. nih.govspringernature.com A solution containing the benzamide derivative would then be flowed over the surface. Binding between the compound and the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. springernature.com By analyzing the signal change over time during the association and dissociation phases, one can determine the kinetic parameters. This technique is highly valuable for screening small molecule libraries and for detailed characterization of lead compounds. nih.govreichertspr.com

Illustrative Kinetic and Affinity Data Obtainable from SPR

| Parameter | Description | Typical Units | Significance |

|---|---|---|---|

| kₐ (k_on) | Association Rate Constant | M⁻¹s⁻¹ | Rate at which the ligand binds to the target. |

| kₑ (k_off) | Dissociation Rate Constant | s⁻¹ | Rate at which the ligand-target complex dissociates. |

| K_D | Equilibrium Dissociation Constant (kₑ/kₐ) | M (e.g., nM, µM) | A measure of binding affinity; lower K_D indicates stronger binding. |

| R_max | Maximum Response | RU (Response Units) | Proportional to the number of available binding sites on the immobilized protein. |

This table describes the key parameters derived from an SPR experiment, which would quantify the binding interaction between this compound and a protein target.

Circular Dichroism (CD) Spectroscopy for Chiral Benzamide Derivatives

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of chiral molecules. youtube.comyoutube.com While this compound itself is not chiral, CD spectroscopy is a vital tool for analyzing chiral derivatives or situations where the molecule might adopt a chiral conformation upon binding to a target.

If a chiral center were introduced into the this compound scaffold, CD spectroscopy could be used to determine the absolute configuration of the enantiomers. The benzamide chromophore is well-suited for these studies. nih.gov When multiple benzamide groups are present in a chiral molecule, their electronic transitions can couple, leading to characteristic CD signals (exciton coupling), the sign of which can be related to the absolute stereochemistry. nih.gov Additionally, CD can be used to study induced chirality, where a non-chiral molecule like our target compound gives a CD signal upon binding to a chiral macromolecule, such as a protein or DNA. This induced CD spectrum can provide information about the binding mode and the conformation of the ligand in the bound state. Recent advances also utilize vibrational circular dichroism (VCD) to determine the absolute configuration of complex molecules. acs.org

Emerging Research Directions and Future Perspectives for 2 2 Ethoxyethoxy N Phenylbenzamide Research

Application of 2-(2-ethoxyethoxy)-N-phenylbenzamide Scaffolds in Novel Therapeutic Modalities

The foundational benzamide (B126) structure is a key building block for developing drugs aimed at new and challenging therapeutic targets. One of the most promising areas is targeted protein degradation (TPD), an approach that eliminates disease-causing proteins rather than just inhibiting them. universiteitleiden.nl The development of Proteolysis Targeting Chimeras (PROTACs) often incorporates scaffolds that can be derived from known inhibitor structures, suggesting that benzamide-based compounds could be adapted for this modality.

Furthermore, antibody-drug conjugates (ADCs) represent another advanced therapeutic strategy. In this approach, a highly potent cytotoxic agent is linked to an antibody that specifically targets cancer cells. nih.gov Benzamide derivatives with potent biological activity could potentially be developed as payloads for ADCs, offering a targeted delivery mechanism that minimizes systemic toxicity. The adaptability of the benzamide structure allows for chemical modifications needed to link it to antibodies while maintaining its therapeutic effect. nih.gov

Development of Advanced Prodrug Strategies Utilizing Benzamide Derivatives

A significant challenge in drug development is overcoming poor physicochemical properties of promising compounds, such as low water solubility, which can hinder in vivo studies and clinical application. nih.gov The prodrug approach, where an inactive or less active molecule is chemically modified to be converted into the active drug within the body, is a well-established strategy to address these issues. researchgate.netactamedicamarisiensis.ro

For benzamide derivatives, various prodrug strategies are being explored. One common method involves creating N-Mannich bases, which can improve the solubility of the parent drug. nih.gov For instance, the benzamide derivative PC190723, an antimicrobial agent, was formulated into a more soluble N-Mannich base prodrug called TXY436. nih.gov Another approach involves attaching promoieties like amino acids or phosphates to the core molecule to enhance its solubility and absorption characteristics. nih.govresearchgate.net Research has also demonstrated the use of a nitroimidazole-based prodrug to protect a sulfanylbenzamide from degradation in the bloodstream, thereby improving its stability and oral bioavailability for potential systemic use. acs.org These strategies could be applied to this compound to optimize its pharmacokinetic profile.

Integration of Artificial Intelligence and Machine Learning in Benzamide Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates, predict their properties, and optimize their design. frontiersin.org

For benzamide derivatives, AI and ML can be employed in several ways:

Virtual Screening: ML models can screen large virtual libraries of benzamide compounds to identify those most likely to bind to a specific biological target, significantly accelerating the initial stages of drug discovery. nih.govfrontiersin.org

De Novo Design: Generative AI models can design entirely new benzamide molecules with desired pharmacological properties by learning the underlying patterns from existing chemical data. nih.govamazon.com

Property Prediction: AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel benzamide derivatives, helping to prioritize compounds with favorable drug-like characteristics.

Exploration of Polypharmacology and Multi-Targeting Approaches

Polypharmacology is an emerging paradigm in drug design that involves creating single chemical entities that can modulate multiple biological targets simultaneously. nih.gov This multi-targeting approach can be particularly beneficial for treating complex, multifactorial diseases like cancer and neurodegenerative disorders, where hitting a single target may be insufficient. nih.govmdpi.com

The benzamide scaffold is well-suited for the design of multi-target-directed ligands (MTDLs). nih.gov Its chemical structure can be systematically modified to incorporate pharmacophoric features necessary for interacting with different biological targets. For example, researchers have designed and synthesized novel benzamide derivatives that act as dual inhibitors of the enzymes acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are implicated in Alzheimer's disease. mdpi.com This strategy aims to achieve a synergistic therapeutic effect that would not be possible with a single-target agent. The exploration of polypharmacology opens up new avenues for developing more effective therapies based on the benzamide core structure.

Contribution to Fundamental Understanding of Molecular Recognition and Interactions

Studying benzamide derivatives provides valuable insights into the fundamental principles of molecular recognition—the specific interaction between two or more molecules. The way a drug molecule binds to its target protein is governed by a complex interplay of non-covalent interactions, including hydrogen bonding and π–π stacking. rsc.org

Computational and experimental studies on benzamides help to elucidate these interactions at an atomic level. nih.gov For example, dispersion-corrected density functional calculations have been used to understand the subtle differences in molecular interactions that govern the different crystalline forms (polymorphs) of benzamide. rsc.org Understanding these forces is crucial for rational drug design, as it allows chemists to predict how modifications to a molecule's structure will affect its binding affinity and selectivity for its target. nih.gov Research into compounds like 2-(benzylsulfinyl)benzamide has provided a deeper understanding of the molecular mechanisms involved in chiral recognition, which is critical for separating enantiomers and developing stereospecific drugs. nih.gov

Q & A

Q. What are the common synthetic routes for 2-(2-ethoxyethoxy)-N-phenylbenzamide, and what optimization strategies are critical for improving yield?

The synthesis typically involves multi-step reactions, such as coupling 2-(2-ethoxyethoxy)benzoic acid with aniline derivatives. Key steps include: